molecular formula C19H22ClN3O2 B2810156 2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide CAS No. 1957534-07-4

2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide

Cat. No.: B2810156
CAS No.: 1957534-07-4
M. Wt: 359.85
InChI Key: FOOVZOIXAUMXOF-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide is a synthetic organic compound that features a piperidine ring, a chlorobenzoyl group, and a cyanocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalizationThe final step involves the addition of the cyanocyclobutyl group via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.

    Chlorobenzoyl Compounds: Other chlorobenzoyl derivatives are used in medicinal chemistry for their pharmacological properties.

    Cyanocyclobutyl Compounds:

Uniqueness

2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-16-4-2-14(3-5-16)18(25)15-6-10-23(11-7-15)12-17(24)22-19(13-21)8-1-9-19/h2-5,15H,1,6-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOVZOIXAUMXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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